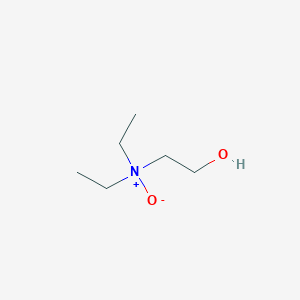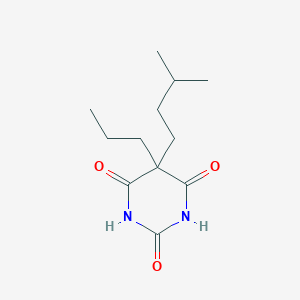
Barbituric acid, 5-isopentyl-5-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5-isopentyl-5-propyl-, is a chemical compound that belongs to the family of barbiturates. It was first synthesized in 1902 by German chemist Adolf von Baeyer. Barbiturates are known for their sedative, hypnotic, and anesthetic properties. They act as central nervous system depressants and are commonly used to treat anxiety, insomnia, and seizures.
作用機序
Barbiturates act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Barbiturates enhance the activity of GABA, leading to increased inhibition of neuronal activity and producing sedative, hypnotic, and anesthetic effects.
生化学的および生理学的効果
Barbiturates such as barbituric acid, 5-isopentyl-5-propyl-, have a wide range of biochemical and physiological effects. They can cause respiratory depression, decrease heart rate and blood pressure, and impair cognitive function. They can also lead to dependence and addiction with prolonged use.
実験室実験の利点と制限
Barbiturates have been widely used in laboratory experiments to study the effects of central nervous system depressants. They are useful for studying the mechanism of action of GABA and for developing new drugs with improved pharmacological properties. However, their use is limited due to their potential for toxicity and dependence.
将来の方向性
There are several future directions for research on barbituric acid, 5-isopentyl-5-propyl-, and other barbiturates. One area of interest is the development of new barbiturate derivatives with improved pharmacological properties, such as reduced toxicity and increased selectivity for specific GABA receptor subtypes. Another area of interest is the study of the long-term effects of barbiturate use on cognitive function and the brain. Additionally, there is a need for further research on the potential for barbiturate dependence and addiction, and the development of new treatments for these conditions.
Conclusion
Barbituric acid, 5-isopentyl-5-propyl-, is a widely studied compound in the family of barbiturates. Its properties and behavior have been extensively researched, and it has been used as a reference compound in the development of new barbiturate derivatives. While barbiturates have proven to be useful in laboratory experiments, their potential for toxicity and dependence limits their use in clinical settings. Further research is needed to develop new drugs with improved pharmacological properties and to better understand the long-term effects of barbiturate use on cognitive function and the brain.
合成法
The synthesis of barbituric acid, 5-isopentyl-5-propyl-, involves the reaction of barbituric acid with isopentyl alcohol and propyl bromide. The reaction is carried out in the presence of a strong base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学的研究の応用
Barbituric acid, 5-isopentyl-5-propyl-, has been widely used in scientific research as a reference compound for studying the properties and behavior of barbiturates. It has been used in the development of new barbiturate derivatives with improved pharmacological properties.
特性
CAS番号 |
17013-42-2 |
|---|---|
製品名 |
Barbituric acid, 5-isopentyl-5-propyl- |
分子式 |
C12H20N2O3 |
分子量 |
240.3 g/mol |
IUPAC名 |
5-(3-methylbutyl)-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-4-6-12(7-5-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17) |
InChIキー |
RDYMEDVXKQMMHS-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
正規SMILES |
CCCC1(C(=O)NC(=O)NC1=O)CCC(C)C |
その他のCAS番号 |
17013-42-2 |
同義語 |
5-(3-Methylbutyl)-5-propylbarbituric acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



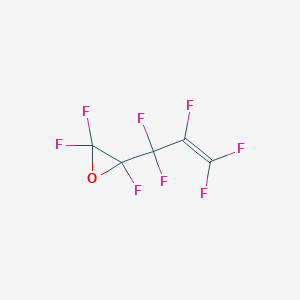
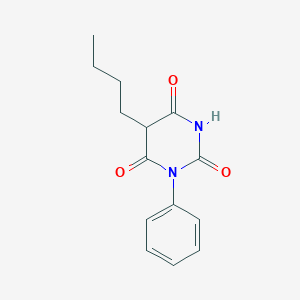
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B93371.png)
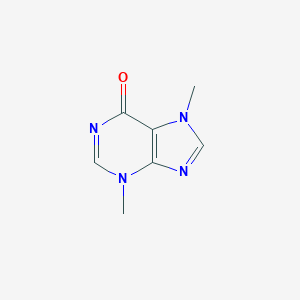
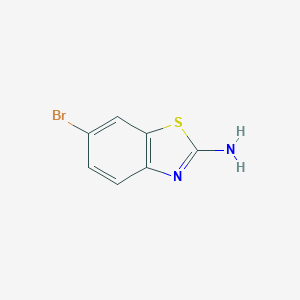
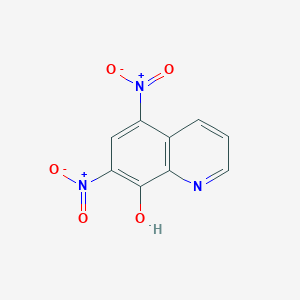
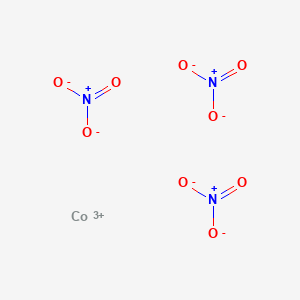
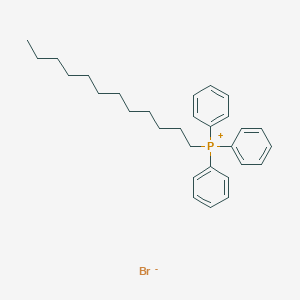
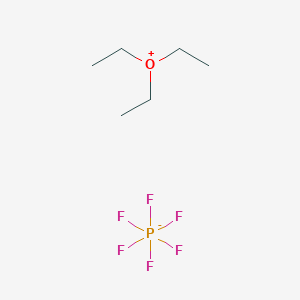
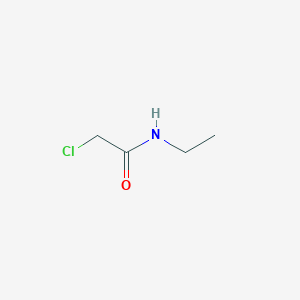
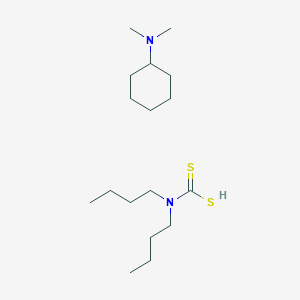
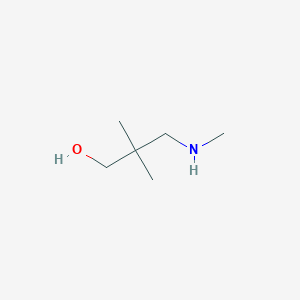
![1-ethyl-2-[3-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-propenyl]naphtho[1,2-d]thiazolium iodide](/img/structure/B93388.png)
